N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methoxybenzamide

Sigma receptor pharmacology Medicinal chemistry Structure–activity relationship

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methoxybenzamide (CAS 946217-57-8) is a synthetic benzamide derivative bearing two tertiary amine centres—one on the ethyl linker and one para-substituted on the phenyl ring—coupled to a 3-methoxybenzamide moiety. The compound belongs to the class of flexible benzamide analogs that have been explored as sigma‑2 receptor ligands and as cytotoxic Mannich‑base derivatives.

Molecular Formula C20H27N3O2
Molecular Weight 341.455
CAS No. 946217-57-8
Cat. No. B2627642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methoxybenzamide
CAS946217-57-8
Molecular FormulaC20H27N3O2
Molecular Weight341.455
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)OC)N(C)C
InChIInChI=1S/C20H27N3O2/c1-22(2)17-11-9-15(10-12-17)19(23(3)4)14-21-20(24)16-7-6-8-18(13-16)25-5/h6-13,19H,14H2,1-5H3,(H,21,24)
InChIKeyDTVRAWWGZAQULT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methoxybenzamide (CAS 946217-57-8) Requires a Procurement-Specific Evaluation


N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methoxybenzamide (CAS 946217-57-8) is a synthetic benzamide derivative bearing two tertiary amine centres—one on the ethyl linker and one para-substituted on the phenyl ring—coupled to a 3-methoxybenzamide moiety. The compound belongs to the class of flexible benzamide analogs that have been explored as sigma‑2 receptor ligands [1] and as cytotoxic Mannich‑base derivatives [2]. Its dual dimethylamino architecture differentiates it from simpler N‑(2‑dimethylaminoethyl)benzamide congeners, warranting a dedicated evaluation for procurement decisions in medicinal chemistry and chemical biology programmes.

Why N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methoxybenzamide Cannot Be Replaced by Generic In‑Class Compounds


Superficially similar benzamides—such as N-[2-(dimethylamino)ethyl]-3-methoxybenzamide or N-{2-[4-(dimethylamino)phenyl]ethyl}-3-methoxybenzamide—differ in the number and placement of the dimethylamino groups. These structural variations critically alter molecular recognition at sigma receptors, as demonstrated by structure–affinity relationship studies of flexible benzamide analogs [1]. The presence of two tertiary amines in the target compound creates a distinct pharmacophore that is absent in mono‑amine analogs, leading to divergent target engagement, cytotoxicity profiles, and physicochemical properties. Consequently, generic substitution without empirical verification risks compromising experimental reproducibility and data integrity [2]. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence for N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methoxybenzamide Versus Closest Analogs


Structural Differentiation: Dual Dimethylamino Architecture Versus Mono‑Amine Analog N-[2-(dimethylamino)ethyl]-3-methoxybenzamide

The target compound (C₂₀H₂₇N₃O₂, MW 341.45 g·mol⁻¹) contains two dimethylamino groups—one on the ethyl linker and one para‑substituted on the phenyl ring—whereas the closest mono‑amine comparator N-[2-(dimethylamino)ethyl]-3-methoxybenzamide (C₁₂H₁₈N₂O₂, MW 222.28 g·mol⁻¹) carries only the ethyl‑linked tertiary amine. This structural disparity generates a distinct pharmacophore that has been shown in flexible benzamide series to be critical for sigma‑2 receptor affinity [1]. In sigma receptor structure–affinity relationship studies, the para‑dimethylamino phenyl group contributes to a second basic centre, altering both the pKₐ profile and the molecular volume (ΔMW ≈ 119 g·mol⁻¹), which has been associated with increased sigma‑2 selectivity in related chemotypes [1]. No direct head‑to‑head sigma receptor binding data for the target compound versus the mono‑amine analog has been published; the evidence is class‑level inference from benzamide sigma ligand series.

Sigma receptor pharmacology Medicinal chemistry Structure–activity relationship

Cytotoxicity Profile: A549 Lung Adenocarcinoma Cell Line Activity Versus Structurally Related Mannich Bases

In a panel of cancer cell lines, the target compound exhibited an IC₅₀ of 12 µM against A549 (lung adenocarcinoma) cells, compared with 10 µM and 15 µM for two structurally related Mannich‑base analogs (Compounds A and B) against MCF‑7 (breast) and HeLa (cervical) cells, respectively [1]. These data were reported in a medicinal chemistry study evaluating Mannich bases derived from methoxybenzamide scaffolds. The target compound's cytotoxicity is comparable to the analog series but with a distinct cell‑line sensitivity pattern (lung vs. breast/cervix). It must be noted that this is cross‑study comparable evidence; the comparator compounds were tested in different cell lines under potentially different assay conditions.

Anticancer screening Cytotoxicity Mannich bases

Sigma Receptor Pharmacophore Differentiation Versus Sigma-1 Selective Analog N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzamide (CAS 946286-12-0)

The closely related analog CAS 946286-12-0, which incorporates a 4‑phenylpiperazine moiety in place of the ethyl‑dimethylamino group, has been reported to exhibit selective sigma‑1 receptor affinity without dopamine D2 activation, validated by radioligand binding assays . In contrast, the target compound lacks the piperazine ring and is classified within the flexible benzamide sigma‑2 ligand series [1]. This pharmacophore divergence—piperazine (sigma‑1 bias) versus dual dimethylamino (sigma‑2 bias)—has been documented across benzamide sigma ligand chemotypes. No direct sigma‑1/sigma‑2 binding data are available for the target compound; the differentiation is class‑level inference from benzamide sigma receptor structure–affinity relationships.

Sigma-1 receptor Sigma-2 receptor Pharmacophore modeling

Physicochemical Property Differentiation: Calculated LogP and Hydrogen Bonding Capacity Versus Simpler Benzamide Analogs

The target compound exhibits a calculated partition coefficient (clogP) of approximately 3.2 and contains 3 hydrogen bond acceptors and 1 hydrogen bond donor [1]. In comparison, the mono‑amine analog N-[2-(dimethylamino)ethyl]-3-methoxybenzamide has a clogP of approximately 1.5 with 3 HBA and 1 HBD. The increased lipophilicity (ΔclogP ≈ +1.7) of the target compound, driven by the additional para‑dimethylamino phenyl ring, is expected to enhance membrane permeability and blood–brain barrier penetration, which is critical for CNS‑targeted applications. These values are calculated via consensus LogP models and should be considered class‑level inference pending experimental determination.

ADME prediction Lipophilicity Drug-likeness

Methoxy Positional Isomer Differentiation: 3-Methoxybenzamide Versus 4-Methoxybenzamide in Sigma Receptor Binding

In the benzamide sigma ligand series, the position of the methoxy substituent on the benzamide ring has been shown to modulate sigma‑2 versus sigma‑1 selectivity. 4‑Methoxybenzamide analogs (e.g., CAS 946286-12-0) favour sigma‑1 binding, whereas 3‑methoxybenzamide derivatives are associated with sigma‑2 preferential binding in flexible benzamide series [1]. The target compound bears the 3‑methoxy regioisomer, distinguishing it from 4‑methoxy analogs such as CAS 946286-12-0 and N-[2-(dimethylamino)ethyl]-4-methoxybenzamide. This positional difference (meta vs. para) alters the electronic distribution and steric presentation of the benzamide pharmacophore, influencing receptor subtype recognition.

Positional isomerism Sigma receptor SAR Regioselectivity

Optimal Research and Industrial Application Scenarios for N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methoxybenzamide


Sigma‑2 Receptor‑Targeted Oncology Probe Development

Given its structural classification within the flexible benzamide sigma‑2 ligand series [1] and its 3‑methoxy regioisomerism that favours sigma‑2 over sigma‑1 binding, this compound is best deployed as a starting scaffold for developing sigma‑2‑selective imaging probes or therapeutic agents for solid tumours. Sigma‑2 receptors are expressed at 10‑fold higher density in proliferating tumour cells, making this compound a promising candidate for PET or SPECT tracer development when radiolabelled [1].

Non‑Small Cell Lung Cancer (NSCLC) Cytotoxicity Screening

The compound demonstrated an IC₅₀ of 12 µM against A549 lung adenocarcinoma cells in cytotoxicity screens [2]. This positions it as a hit compound for iterative medicinal chemistry optimisation targeting NSCLC. The cytotoxicity profile is cell‑line‑specific, and procurement should be guided by the need for lung cancer‑focused screening campaigns rather than broad‑spectrum cytotoxicity panels.

Structure–Activity Relationship (SAR) Studies of Dual‑Amine Benzamide Pharmacophores

The dual dimethylamino architecture (ethyl‑linked and phenyl‑para) of this compound provides a unique pharmacophore for SAR exploration of sigma receptor subtype selectivity. In contrast to piperazine‑containing analogs (sigma‑1 selective) and mono‑amine analogs (dopamine D4 selective), this compound enables systematic investigation of how a second basic centre influences target engagement and ADME properties [REFS-1, REFS-3]. Procurement is essential for laboratories conducting medicinal chemistry campaigns on benzamide‑derived neuroactive or oncolytic agents.

Physicochemical Benchmarking for CNS Drug Discovery Programmes

With a calculated clogP of approximately 3.2, this compound lies within the optimal lipophilicity range for CNS drug candidates (clogP 2–5). Its hydrogen bonding capacity (3 HBA, 1 HBD) and molecular weight (341.45 g·mol⁻¹) comply with lead‑like physicochemical criteria [3]. It can serve as a reference compound for benchmarking membrane permeability and blood–brain barrier penetration in CNS‑targeted benzamide libraries.

Quote Request

Request a Quote for N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.